An In-depth Technical Guide to Penta-2,3-diene-1,5-diamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to Penta-2,3-diene-1,5-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penta-2,3-diene-1,5-diamine is a fascinating yet sparsely documented molecule that presents unique structural features of significant interest to synthetic and medicinal chemists. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic pathway, and explores its potential applications in the realm of drug discovery and development. By examining its constituent functional groups—a chiral allene core and terminal primary amines—we can infer its reactivity and potential as a novel scaffold for bioactive compounds. This document serves as a foundational resource for researchers seeking to explore the chemistry and therapeutic potential of this intriguing diamine.
Introduction: The Allene-Diamine Scaffold
Penta-2,3-diene-1,5-diamine, with the molecular formula C5H10N2, combines two key functional groups: a five-carbon backbone featuring a cumulated diene (an allene) and two primary amine groups at the terminal positions.[1] The allene structure, characterized by its C=C=C bonding, imparts axial chirality to the molecule, making it a stereochemically rich building block.[2][3] The terminal diamines offer sites for further functionalization and are known to interact with various biological targets. This unique combination suggests potential for developing novel ligands and therapeutic agents.
The central carbon of the allene is sp-hybridized, with the two adjacent carbons being sp2-hybridized, resulting in a linear geometry of the three central carbons.[2] The planes of the two double bonds are perpendicular to each other.[4] This rigid, three-dimensional structure is of great interest in the design of molecules that can occupy specific binding pockets in proteins.
Physicochemical Properties
Molecular Weight
The molecular formula of penta-2,3-diene-1,5-diamine is C5H10N2. Based on the atomic weights of its constituent atoms, the calculated molecular weight is approximately 98.15 g/mol .[1][5][6]
Boiling Point
An exact boiling point is not documented. However, we can estimate it by comparing it to structurally similar molecules. Primary and secondary amines can form intermolecular hydrogen bonds, which generally leads to higher boiling points than alkanes of similar molecular weight.[7][8] For instance, 1,5-diaminopentane (cadaverine), which has a similar carbon chain length but lacks the double bonds, has a boiling point of 178-180 °C.[9][10][11] The presence of the rigid allene structure in penta-2,3-diene-1,5-diamine might slightly alter its intermolecular interactions. Given that it is a primary diamine, hydrogen bonding will be a significant intermolecular force. Therefore, a boiling point in a similar range to other C5 diamines can be anticipated, likely between 170-190 °C under atmospheric pressure.
Other Properties
A summary of the computed and estimated properties for penta-2,3-diene-1,5-diamine is presented in Table 1.
| Property | Value/Prediction | Source |
| Molecular Formula | C5H10N2 | [1] |
| Molecular Weight | 98.15 g/mol | [1][5][6] |
| Boiling Point | Estimated: 170-190 °C | Inferred from related compounds[9][10][11] |
| Chirality | Yes (Axial Chirality) | [3] |
| Solubility | Likely soluble in water and polar organic solvents | Inferred from amine functional groups |
Table 1: Summary of Physicochemical Properties of Penta-2,3-diene-1,5-diamine
Synthesis and Characterization
The synthesis of allenes can be challenging due to their high reactivity.[12] However, several methods have been developed for the synthesis of substituted allenes.[13][14] A plausible synthetic route for penta-2,3-diene-1,5-diamine could involve the diamination of a suitable allene precursor. While specific protocols for this exact molecule are not published, a general strategy can be proposed based on known reactions.[15]
Proposed Synthetic Workflow
A potential synthetic approach could start from a commercially available or readily synthesized precursor, followed by a series of transformations to introduce the diamine functionality onto the allene core.
A proposed synthetic workflow for penta-2,3-diene-1,5-diamine.
Step-by-Step Experimental Protocol (Hypothetical)
-
Allene Formation: A suitable starting material, such as a 1,4-disubstituted-2-butyne derivative with protected hydroxyl groups, could be subjected to a reaction that promotes the formation of the allene structure. This might involve treatment with a strong base to induce isomerization.
-
Conversion to Dihalide: The terminal protected hydroxyl groups of the resulting penta-2,3-diene-1,5-diol derivative would be converted to a dihalide (e.g., dibromide or dichloride) using a standard halogenating agent.
-
Nucleophilic Substitution with Azide: The dihalide would then be reacted with sodium azide in a polar aprotic solvent to yield the corresponding diazide.
-
Reduction to Diamine: The diazide is then reduced to the target penta-2,3-diene-1,5-diamine. A common method for this reduction is the use of lithium aluminum hydride or catalytic hydrogenation.
-
Purification and Characterization: The final product would be purified using techniques such as distillation or column chromatography. Characterization would be performed using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity. The ¹³C NMR spectrum would be particularly informative, with the central sp-hybridized carbon of the allene expected to resonate at a characteristic chemical shift between 200-220 ppm.[2]
Potential Applications in Drug Development
The unique structural features of penta-2,3-diene-1,5-diamine make it an attractive scaffold for the development of novel therapeutic agents.
As a Novel Scaffold for Bioactive Molecules
The rigid, chiral allene core can serve as a non-planar bioisostere for other common structural motifs in drug molecules. This can lead to improved binding affinity and selectivity for a target protein. The terminal amine groups provide handles for the attachment of various pharmacophores, allowing for the creation of a library of derivatives for screening.
Potential as a Polyamino Compound Mimetic
Polyamines like putrescine (1,4-diaminobutane) and cadaverine (1,5-diaminopentane) are essential for cell growth and proliferation.[9][16] The structural similarity of penta-2,3-diene-1,5-diamine to these endogenous polyamines suggests that it could potentially interact with polyamine binding sites on various biological targets, such as ion channels and enzymes involved in polyamine metabolism. This could be exploited for the development of drugs targeting cancer or infectious diseases.
Signaling Pathway Modulation
Given its structural resemblance to natural polyamines, penta-2,3-diene-1,5-diamine or its derivatives could potentially modulate signaling pathways that are regulated by polyamines. For instance, they might interfere with the synthesis of downstream polyamines like spermidine and spermine, which are crucial for cell division.[16]
A potential mechanism of action for penta-2,3-diene-1,5-diamine derivatives.
Conclusion
Penta-2,3-diene-1,5-diamine represents an under-explored area of chemical space with significant potential for applications in drug discovery and materials science. Its unique combination of a chiral allene core and reactive terminal amine groups makes it a versatile building block for the synthesis of novel and complex molecules. While experimental data on this specific compound is scarce, this guide provides a solid theoretical foundation for its properties, a plausible synthetic strategy, and a rationale for its potential biological activity. Further research into the synthesis and biological evaluation of penta-2,3-diene-1,5-diamine and its derivatives is highly warranted and could lead to the discovery of new therapeutic agents.
References
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- chemeurope.com. (n.d.). Putrescine.
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- Tradeindia. (n.d.). Putrescine (c4h12n2) - Boiling Point: 158.5 I? C at Best Price in Mumbai.
- ResearchGate. (2023, March 10). Modular and practical diamination of allenes.
- PubChem. (n.d.). Diethylcarbodiimide | C5H10N2 | CID 9833932.
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- University of Wisconsin-Madison. (n.d.). Structure of Penta-2,3-diene.
- Reddit. (2023, March 8). Can someone explain in a really simple way why Penta-2,3-diene is chiral?.
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